4-(Tert-butyl)phenylacetylene
Overview
Description
Synthesis Analysis
The synthesis of 4-(Tert-butyl)phenylacetylene and related compounds involves several methods. For instance, reaction mechanisms such as ipso-substitution of the tert-butyl group have been utilized in synthesizing complex heterocycles from tert-butylphenylacetylene derivatives (Mironov et al., 2001). Additionally, the preparation of compounds like 4,6-dimethoxy-1,3-phenylenebis (N-tert-butyl nitroxide) through reactions involving lithiation and subsequent treatments highlight the versatility in the synthesis approaches involving tert-butylphenylacetylene (Kanno et al., 1993).
Molecular Structure Analysis
X-ray diffraction analysis and NMR data have been pivotal in confirming the molecular structures of tert-butylphenylacetylene derivatives. The structural elucidation of its hydrolysis products and related compounds underlines the complex molecular architecture that can be achieved with tert-butylphenylacetylene as a starting material or intermediate (Mironov et al., 2001).
Chemical Reactions and Properties
4-(Tert-butyl)phenylacetylene participates in a variety of chemical reactions, showcasing its reactivity and utility in organic synthesis. For example, its mechanism-based inactivation of cytochrome P450 enzymes demonstrates its potential in biochemical applications (Zhang et al., 2009). Furthermore, its involvement in π-cyclizations and the formation of complex polymeric structures highlights its versatility in synthetic organic chemistry (Hermann & Brückner, 2018).
Physical Properties Analysis
The physical properties of 4-(Tert-butyl)phenylacetylene derivatives, such as solubility, molecular weight, and crystallinity, are influenced by the structural modifications and synthetic pathways employed. For instance, the synthesis and characterization of polymeric derivatives demonstrate the impact of molecular design on solubility and thermal stability (Lahti et al., 1997).
Chemical Properties Analysis
The chemical properties of 4-(Tert-butyl)phenylacetylene derivatives, including reactivity, stability, and electron properties, are central to their application in various domains of chemistry. Studies involving the modification of cytochrome P450 enzymes and the development of polyradical precursors for photochemical applications highlight the functional diversity of tert-butylphenylacetylene-based compounds (Zhang et al., 2009; Lahti et al., 1997).
Scientific Research Applications
Organic Synthesis
4-tert-Butylphenylacetylene is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of various organic compounds, contributing to the development of pharmaceuticals, agrochemicals, and dyestuff .
Synthesis of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione
4-tert-Butylphenylacetylene can be used in the synthesis of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione . The specific methods of application or experimental procedures are not detailed in the source.
Synthesis of 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether
This compound can be synthesized via a Sonogashira coupling reaction with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether . The specific methods of application or experimental procedures are not detailed in the source.
Inactivation of Cytochrome P450 2B4
4-(tert-butyl)-phenylacetylene (tBPA) is a potent mechanism-based inactivator for cytochrome P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner with a KI of 0.44 μM and kinact of 0.12 min −1 .
Synthesis of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene
4-tert-Butylphenylacetylene can be used in the synthesis of 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene via palladium catalyzed coupling with 4-(tert-butyldimethylsiloxy)iodobenzene . The specific methods of application or experimental procedures are not detailed in the source.
Inhibition of Cytochrome P450 Catalysis by Steric Hindrance
4-(tert-butyl)-phenylacetylene (tBPA) is a potent mechanism-based inactivator for cytochrome P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner with a KI of 0.44 μM and kinact of 0.12 min −1 . The partition ratio was approximately zero, indicating that inactivation occurs without the reactive intermediate leaving the active site .
Safety And Hazards
4-(Tert-butyl)phenylacetylene is classified as an aquatic acute 1 and aquatic chronic 1 hazard . It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
Given its role as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , 4-(Tert-butyl)phenylacetylene is likely to continue to be a subject of research and development. Its potential applications and uses in various fields will be determined by future studies and advancements in these areas.
properties
IUPAC Name |
1-tert-butyl-4-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYQVVKVKBVHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373825 | |
Record name | 4-tert-Butylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)phenylacetylene | |
CAS RN |
772-38-3 | |
Record name | 4-tert-Butylphenylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-4-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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